4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
Description
Properties
CAS No. |
639010-14-3 |
|---|---|
Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24) |
InChI Key |
ODWUYZAAMNLBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination and Acylation Route for 4-Chloromethyl Benzoic Acid Chlorides
A patented method (CN108358776A) describes a three-step process to prepare 4-chloromethyl benzoic acid chlorides, which are valuable intermediates for further functionalization:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1. Chlorination | 4-xylyl alcohols are chlorinated using chlorine gas under dibenzoyl peroxide catalysis and triethanolamine as an inhibitor to prevent phenyl ring chlorination. | 60–105°C, chlorine flow 100–500 mL/min, dibenzoyl peroxide 0.001–0.005 eq, triethanolamine 0.4 eq | Crude 4-chloromethyl benzyl chloride obtained; 4-hydroxymethyl benzyl chloride ≤0.05% |
| 2. Hydrolysis | The chlorinated crude product is hydrolyzed with water at 50–80°C to convert benzyl chlorides to corresponding alcohols. | Controlled water addition until benzyl chloride ≤0.05% | By-product 4-hydroxymethyl benzoic acid <5% (usable as raw material) |
| 3. Acylation | Hydrolysate reacts with excess oxalyl chloride in the presence of DMF catalyst at room temperature to form 4-chloromethyl benzoic acid chlorides. | Oxalyl chloride added dropwise at ~100 g/h, reaction ~14 h, followed by neutralization and distillation | Yield 88.8%, purity 99.4% |
This method is noted for its mild conditions, high yield, low by-product formation, and suitability for industrial scale-up.
Alternative Esterification Route
Another patent (CN1907948A) describes the preparation of 4-chloromethyl benzoic acid tert-butyl ester, which can serve as a protected intermediate:
- Chlorination of 4-methylbenzoic acid with chlorine gas under cooling and light irradiation to form 4-chloromethyl benzoic acid.
- Subsequent reaction with thionyl chloride and potassium tert-butoxide at low temperature to form the tert-butyl ester.
- Advantages include mild conditions, simple equipment, and industrial feasibility.
Synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
Related Compound Synthesis Insights
- Similar benzoic acid derivatives with chloro and carbamoylamino substituents are synthesized via multi-step reactions involving nitration, reduction, and coupling steps.
- The introduction of the naphthalen-2-ylcarbamoylamino group often requires activation of the amino group or the carboxylic acid derivative to facilitate amide bond formation.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The chlorination step requires careful control of chlorine flow and temperature to minimize over-chlorination and by-product formation.
- Use of dibenzoyl peroxide as a radical initiator and triethanolamine as an inhibitor effectively directs chlorination to the methyl group rather than the aromatic ring.
- Hydrolysis converts benzyl chlorides to alcohols, which are then converted to acid chlorides via oxalyl chloride, facilitating further coupling reactions.
- The final amide bond formation to attach the naphthalen-2-ylcarbamoylamino group is typically done under mild conditions to preserve sensitive functional groups.
- Purification often involves neutralization, extraction, and distillation or recrystallization to achieve high purity (>99%).
- Industrial scale-up is feasible with these methods due to moderate reaction conditions, availability of raw materials, and manageable waste generation.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .
Scientific Research Applications
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial communities and plant-microbiome interactions.
Medicine: Investigated for its potential as a small molecule inhibitor in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (cLogP):
- Molecular Volume:
- Naphthalene-containing compounds (target, NBA) have larger aromatic surfaces, favoring π-π stacking in hydrophobic binding pockets .
Biological Activity
4-Chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid (CAS No. 639010-14-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Research has indicated that 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid exhibits anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, particularly in colorectal cancer models. In a study utilizing HCT116 cells, this compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM at 48 hours post-treatment .
The proposed mechanism of action involves the inhibition of specific cellular pathways that are crucial for cancer cell survival. The compound is believed to interact with the TMEM206 ion channel, which plays a role in acid-induced cell death. Inhibition of TMEM206 was shown to reduce cell death rates in knockout models, suggesting that this compound may modulate ion conductance and apoptosis pathways.
Case Studies
- Colorectal Cancer Study : A study explored the effects of this compound on HCT116 colorectal cancer cells. The results indicated that at lower pH levels (pH 4.5), the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- TMEM206 Inhibition : Another investigation focused on the inhibition of TMEM206 by this compound, revealing that it effectively blocked ion currents associated with this channel at low pH, highlighting its potential as a therapeutic agent in acidic tumor microenvironments.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid exhibits a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
